(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide
Overview
Description
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide is an organic compound that belongs to the class of enaminones. Enaminones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide typically involves the condensation of a suitable aldehyde with an amine, followed by cyclization and oxidation steps. Common reagents used in these reactions include:
- Aldehydes (e.g., benzaldehyde)
- Amines (e.g., 2-methoxyaniline)
- Catalysts (e.g., acid or base catalysts)
- Oxidizing agents (e.g., hydrogen peroxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-hydroxy-N-(2-methoxyphenyl)-4-oxo-4-phenylbut-2-enamide: Unique due to its specific substituents and structure.
Other enaminones: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other enaminones.
Properties
IUPAC Name |
(Z)-4-hydroxy-N-(2-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-16-10-6-5-9-13(16)18-17(21)15(20)11-14(19)12-7-3-2-4-8-12/h2-11,19H,1H3,(H,18,21)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAXHMAFHELMR-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)C=C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)/C=C(/C2=CC=CC=C2)\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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